4,7-Dimethoxy-1,3-benzodioxol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethoxy-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-11-6-3-5(10)7(12-2)9-8(6)13-4-14-9/h3,10H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUASTOKPVAAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Dimethoxy 1,3 Benzodioxol 5 Ol and Its Core Structures
De Novo Chemical Synthesis of 4,7-Dimethoxy-1,3-benzodioxol-5-ol Scaffold
De novo synthesis offers a versatile route to this compound and its analogs, allowing for precise control over the placement of substituents on the aromatic ring.
Established Reaction Sequences and Procedural Protocols
One established de novo pathway to a related compound, dillapiole (B1196416), starts from the commercially available natural product, sesamol (B190485) (3,4-methylenedioxyphenol). mdma.chnih.govwikipedia.org This multi-step synthesis involves the strategic introduction of methoxy (B1213986) and allyl groups. A key step is the ortho-formylation of an appropriate precursor via an electrophilic aromatic substitution reaction, which is then converted into a methoxy group. researchgate.net
Another approach involves the formylation of dihydroapiol in the presence of SnCl4 to produce 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with a high yield of 90%. mdpi.comresearchgate.net This intermediate is crucial for the synthesis of coenzyme Q analogs. mdpi.com
Table 1: Key Reactions in the De Novo Synthesis of Dillapiole from Sesamol
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Ortho-metallation and Formylation | n-BuLi, THF, -78°C, then DMF | 87% |
| 2 | Baeyer-Villiger Reaction and Hydrolysis | MCPBA, 0°C, then hydrolysis | - |
| 3 | Claisen Rearrangement | 190°C | - |
| 4 | Methylation | - | - |
This table summarizes the key reaction steps, reagents, and reported yield for the de novo synthesis of dillapiole from sesamol as described in the literature. mdma.ch
Selective Functionalization and Ring-Forming Reactions
The construction of the 1,3-benzodioxole (B145889) ring system is a critical aspect of the synthesis. Ring-forming reactions are a broad class of reactions in organic chemistry that introduce one or more rings into a molecule. wikipedia.org For benzodioxoles, this often involves the reaction of a catechol with a suitable methylene (B1212753) source. nih.gov
Selective functionalization allows for the introduction of various groups onto the benzodioxole scaffold. For instance, ortho-metallation of a protected sesamol derivative, followed by treatment with dimethyl disulfide, can introduce a thiomethyl group. mdma.ch This highlights the ability to selectively functionalize specific positions on the ring, leading to a diverse range of analogs.
Semi-Synthesis and Derivatization from Naturally Occurring Precursors
Semi-synthetic approaches leverage the existing chemical structures of naturally occurring compounds, such as apiol and related allylpolyalkoxybenzenes, as starting materials. This can often be a more efficient route than de novo synthesis.
Transformation of Apiol and Related Allylpolyalkoxybenzenes
Apiol, a phenylpropene, is a readily available natural product found in plants like dill and parsley. wikipedia.orgresearchgate.net It serves as a common precursor for the semi-synthesis of this compound and its derivatives. The chemical structure of apiol is closely related to dillapiole, with the only difference being the position of a methoxy group on the benzene (B151609) ring. wikipedia.org
The transformation of these natural precursors often involves modification of the allyl side chain. For example, the hydrogenation of apiol yields dihydroapiol, which can then be further functionalized. mdpi.comresearchgate.net
Strategic Functional Group Interconversions (e.g., Hydroboration-Oxidation)
A key strategic functional group interconversion used in the modification of allylpolyalkoxybenzenes is the hydroboration-oxidation reaction. wikipedia.org This two-step process converts an alkene into an alcohol. wikipedia.orglibretexts.org The reaction is notable for its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less-substituted carbon of the double bond. wikipedia.orgyoutube.com This provides a predictable and stereospecific method for introducing a hydroxyl group onto the allyl side chain of compounds like apiol. The hydroboration step involves the addition of borane (B79455) (BH3) across the double bond, followed by oxidation, typically with hydrogen peroxide, to replace the boron atom with a hydroxyl group. wikipedia.orgwikipedia.org
Table 2: Hydroboration-Oxidation of an Alkene
| Step | Process | Reagents | Key Feature |
|---|---|---|---|
| 1 | Hydroboration | BH3 (often as a complex with THF or DMS) | Syn-addition of H and B |
This table outlines the two main steps of the hydroboration-oxidation reaction, a key method for the anti-Markovnikov hydration of alkenes. wikipedia.org
Advanced Synthetic Strategies for Complex Analogues
The development of more complex analogues of this compound often requires advanced synthetic strategies. These can include cobalt-mediated ring-forming reactions like the Pauson-Khand reaction, which combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. libretexts.org Such methods allow for the construction of intricate molecular architectures that would be difficult to achieve through more traditional synthetic routes. These advanced strategies are crucial for exploring the structure-activity relationships of this class of compounds and for developing novel therapeutic agents. nih.gov
Derivatives and Analogues of 4,7 Dimethoxy 1,3 Benzodioxol 5 Ol: Rational Design and Chemical Modification
Structural Classification of Synthesized Benzodioxole Analogues
The synthetic analogues of 4,7-dimethoxy-1,3-benzodioxol-5-ol can be broadly categorized based on the nature of the chemical modifications introduced to the core structure. These classifications include:
Alkylated and Allylated Derivatives: These analogues feature the introduction of alkyl or allyl groups at various positions on the benzodioxole ring. For instance, the natural compound apiol is an allylated derivative, specifically 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole. researchgate.net Dihydroapiol, a related compound, is formed by the hydrogenation of the allyl group in apiol. mdpi.comresearchgate.net Further modifications can include the introduction of different alkyl chains to explore their impact on biological activity. mdpi.comresearchgate.net
Functionalized Derivatives: This class encompasses a wide range of modifications where different functional groups are introduced to the benzodioxole scaffold. A notable example is the formylation of dihydroapiol to produce 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. mdpi.comresearchgate.net This aldehyde can then serve as a key intermediate for further synthetic transformations, including oxidation to a phenol (B47542) and subsequently to a quinone, creating analogues of coenzyme Q. mdpi.comresearchgate.net Other functionalized derivatives include those with propanoyl methyl amino, ethyloxiranyl-oxy, and propanonyl groups. nih.gov
| Classification | General Structural Feature | Example Compound | Reference |
|---|---|---|---|
| Alkylated/Allylated | Presence of an alkyl or allyl substituent on the aromatic ring. | Apiol (4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole) | researchgate.net |
| Functionalized | Introduction of functional groups like aldehydes, ketones, or phenols. | 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | mdpi.comresearchgate.net |
Design Principles for Modulating Physicochemical and Pharmacological Attributes
The rational design of this compound derivatives is guided by principles aimed at systematically altering their physicochemical properties, such as lipophilicity, electronic character, and steric bulk. These modifications, in turn, influence the pharmacological profile of the resulting analogues. For example, the introduction of a triphenylphosphonium (TPP) cation via an aliphatic linker is a strategy employed to enhance the accumulation of these compounds within mitochondria, thereby targeting specific cellular compartments. nih.govacs.org The length and nature of the linker are critical design elements that can be varied to optimize this targeting effect. nih.govacs.org
Furthermore, the substitution pattern on the aromatic ring is a key determinant of biological activity. The introduction of various substituents can modulate the interaction of the molecule with biological targets. nih.gov For instance, in the design of auxin receptor agonists, a series of N-(benzo[d] acs.orgontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized with different substituents on the benzyl (B1604629) ring to probe the structure-activity relationship. nih.gov
Targeted Synthetic Approaches for Specific Derivatization
Introduction of Aliphatic Linkers and Charged Moieties (e.g., Triphenylphosphonium Conjugates)
A significant area of derivatization involves the conjugation of the benzodioxole core to charged moieties like the triphenylphosphonium (TPP) cation through aliphatic linkers. nih.govacs.org This strategy is designed to create mitochondriotropic agents. The synthesis typically involves a multi-step process.
The general synthetic route often begins with the modification of a natural allylpolyalkoxybenzene, such as apiol. A key step is the hydroboration-oxidation of the allyl group to yield a primary alcohol, for example, 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-1-ol. nih.govacs.org The length of the aliphatic linker can be varied by using different starting materials or synthetic strategies. nih.govacs.org For instance, linkers with ether, ester, or amide groups can be incorporated. nih.gov The terminal hydroxyl group of the linker is then typically converted to a leaving group, such as an iodide, to facilitate the final conjugation with triphenylphosphine, yielding the desired TPP-conjugated derivative. acs.org
Aliphatic linkers themselves are hydrophobic chains that connect different functional parts of a molecule. broadpharm.com They can be composed of various functional groups like amines and carboxylic acids, allowing for diverse conjugation chemistries. broadpharm.com
Incorporation of Diverse Heterocyclic Systems (e.g., Pyrrolidine (B122466), Pyrazoline, Quinazoline)
The benzodioxole scaffold has been integrated with various heterocyclic systems to generate novel hybrid molecules with potentially enhanced pharmacological properties.
Pyrrolidine Derivatives: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has been incorporated into benzodioxole structures. ontosight.ai For example, compounds like 1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)pyrrolidine have been synthesized. ontosight.ai The synthesis of such derivatives often involves multi-step reactions to construct the pyrrolidine ring and attach the benzodioxole moiety. ontosight.ai
Pyrazoline Derivatives: Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are another class of heterocycles combined with the benzodioxole core. nih.govnih.gov The synthesis of pyrazoline derivatives often proceeds through the condensation of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.gov
Quinazoline (B50416) Derivatives: The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has been linked to the benzodioxole moiety. lab-chemicals.commdpi.comresearchgate.net An example is 4-(1,3-benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline. lab-chemicals.com The synthesis of quinazoline derivatives can involve various methods, including the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline core, followed by linkage to the benzodioxole unit. mdpi.com
Modifications of Aromatic Substitution Patterns
Altering the substitution pattern on the aromatic ring of the benzodioxole is a fundamental strategy in the design of new analogues. This can involve changing the position and nature of the methoxy (B1213986) groups or introducing other substituents.
For example, research has focused on the synthesis of 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) and its derivatives. google.com One synthetic approach involves the reaction of 2,3,4,5-tetramethoxytoluene (B1588417) with a Lewis acid to induce demethylation, followed by reaction with a dihalomethane to form the methylenedioxy bridge. google.com This allows for the creation of analogues with different substitution patterns compared to those derived directly from naturally occurring allylpolyalkoxybenzenes.
Furthermore, the introduction of various substituents such as halogens (F, Cl, Br, I), nitro groups, or amino groups at different positions on the aromatic ring can be achieved through standard aromatic substitution reactions, providing a diverse library of compounds for biological evaluation. google.com
| Synthetic Approach | Key Transformation | Example Product Class | Reference |
|---|---|---|---|
| Introduction of Aliphatic Linkers and Charged Moieties | Hydroboration-oxidation of an allyl group followed by conjugation with triphenylphosphine. | Triphenylphosphonium conjugates | nih.govacs.org |
| Incorporation of Heterocyclic Systems | Condensation reactions or multi-step synthesis to attach heterocyclic rings. | Pyrrolidine, Pyrazoline, and Quinazoline derivatives | ontosight.ainih.govlab-chemicals.com |
| Modification of Aromatic Substitution | Lewis acid-mediated demethylation and subsequent reactions or electrophilic aromatic substitution. | Halogenated or nitrated benzodioxole analogues | google.com |
Pharmacological and Biological Activities of 4,7 Dimethoxy 1,3 Benzodioxol 5 Ol and Its Analogues: Mechanistic Insights
Anti-inflammatory Efficacy and Underlying Molecular Mechanisms
Analogues of 4,7-Dimethoxy-1,3-benzodioxol-5-ol have demonstrated considerable anti-inflammatory potential by modulating multiple aspects of the inflammatory cascade. Research has illuminated their ability to suppress pro-inflammatory molecules, regulate key enzymes, interfere with critical signaling pathways, and induce protective antioxidant enzymes.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)
A key aspect of the anti-inflammatory action of these compounds is their ability to curtail the production of pivotal pro-inflammatory cytokines. Studies on 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), an analogue isolated from Antrodia camphorata, showed that it significantly decreased the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in RAW264.7 macrophage cells. nih.gov Similarly, sesamol (B190485), another related benzodioxole, has been shown to inhibit serum TNF-α and IL-1β production in LPS-treated mice and in RAW 264.7 cells. nih.gov This inhibition of cytokine release is a critical step in halting the amplification of the inflammatory response. Further research on sesamol demonstrated its capacity to suppress the secretion of IL-1β from THP-1 cells, which plays a crucial role in inflammatory and immune responses that can drive renal damage. nih.gov
Modulation of Inflammatory Enzyme Expression and Activity (e.g., COX-2, iNOS)
Chronic and dysregulated activation of inducible enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are hallmarks of inflammatory diseases. nih.gov The benzodioxole analogue DMB effectively suppresses the protein levels of both iNOS and COX-2 in a dose-dependent manner in LPS-stimulated macrophages. nih.gov This action reduces the synthesis of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. Sesamol also demonstrates the ability to inhibit LPS-induced iNOS expression in mouse leukocytes and RAW 264.7 cells, leading to decreased nitrite (B80452) production. nih.gov The regulation of these enzymes is a key mechanism by which these compounds exert their anti-inflammatory effects.
Regulation of Nuclear Factor-κB (NF-κB) and Toll-like Receptor 4 (TLR4) Signaling Pathways
The transcription factor Nuclear Factor-κB (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS. The analogue DMB was found to significantly suppress the LPS-induced nuclear translocation of NF-κB. nih.gov This inhibition was associated with a decrease in the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Furthermore, DMB markedly inhibited the protein expression of Toll-like receptor 4 (TLR4), the receptor that recognizes LPS and initiates the downstream signaling cascade leading to NF-κB activation. nih.gov Studies on sesamol corroborate these findings, showing it inhibits LPS-induced NF-κB translocation and IκB-α phosphorylation. nih.gov More detailed investigation revealed sesamol's ability to inhibit the IKKα/NF-κB pathway, providing a deeper insight into its regulatory mechanism. nih.govresearchgate.net
Induction of Heme Oxygenase-1 (HO-1) Expression
Heme oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and anti-inflammatory properties. frontiersin.org A significant finding is that treatment with DMB leads to a marked increase in HO-1 expression in RAW264.7 cells. nih.gov The importance of this induction was confirmed by experiments showing that a known HO-1 inducer, hemin, mimicked the effects of DMB by attenuating LPS-induced pro-inflammatory molecules. nih.gov This suggests that the induction of HO-1 is a crucial component of the anti-inflammatory activity of DMB. nih.gov This mechanism is not unique to DMB; other related compounds, such as sesamol, have been shown to attenuate renal inflammation through HO-1 induction. nih.gov The flavonoid 5,8-Dihydroxy-4',7-dimethoxyflavone (DDF) also induces HO-1 expression, acting through the ROS-dependent p38 MAPK/Nrf2 signaling pathway. nih.gov
Table 1: Anti-inflammatory Mechanisms of this compound Analogues
| Compound | Mechanism | Key Findings | Model System | Citations |
|---|---|---|---|---|
| 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) | Cytokine Inhibition | Decreased TNF-α and IL-1β production. | RAW264.7 cells | nih.gov |
| Enzyme Modulation | Suppressed iNOS and COX-2 protein levels. | RAW264.7 cells | nih.gov | |
| Signaling Pathway | Inhibited TLR4 expression and NF-κB nuclear translocation. | RAW264.7 cells | nih.gov | |
| Antioxidant Response | Increased Heme Oxygenase-1 (HO-1) expression. | RAW264.7 cells | nih.gov | |
| Sesamol | Cytokine Inhibition | Inhibited serum TNF-α and IL-1β production. | Mice, RAW 264.7 cells | nih.gov |
| Enzyme Modulation | Inhibited iNOS expression. | Mouse leukocytes, RAW 264.7 cells | nih.gov | |
| Signaling Pathway | Inhibited NF-κB translocation via the IKKα pathway. | RAW 264.7 cells, THP-1 cells | nih.govnih.gov | |
| Antioxidant Response | Attenuated inflammation via HO-1 induction. | THP-1 cells, ApoE-/- mice | nih.gov |
Antitumor and Antiproliferative Effects
In addition to their anti-inflammatory properties, certain analogues of this compound have shown promising activity against cancer cells, demonstrating their potential as scaffolds for developing new therapeutic agents.
Inhibition of Cancer Cell Proliferation and Viability in Various Cell Lines
Research into a series of 4,7-dimethoxy-1,3-benzodioxole derivatives has identified compounds with potent inhibitory activity against human cancer cells. nih.gov One such analogue, apiole (B1665137) (4,7-dimethoxy-5-(2-propenyl)-1,3-benzodioxole), derived from the lead compound SY-1 from Antrodia camphorata, effectively decreased the proliferation of human COLO 205 colon cancer cells without affecting normal human colonic epithelial cells. nih.gov The antiproliferative effect of apiole was linked to its ability to induce G0/G1 cell cycle arrest. This was associated with an increase in the levels of tumor suppressor proteins p53, p21, and p27, and a decrease in the cell cycle progression protein, cyclin D1. nih.gov Furthermore, higher concentrations of apiole induced apoptosis, as evidenced by increased levels of cleaved caspases 3, 8, and 9, and an elevated Bax/Bcl-2 ratio. nih.gov
Similarly, other related methoxylated compounds have demonstrated significant anticancer activity. For instance, 5,7-dimethoxyflavone (B190784) (5,7-DMF) has been shown to inhibit the proliferation of various cancer cell lines, including oral squamous cell carcinoma (SCC-9) and breast cancer (MCF-7) cells, while showing little effect on normal cell lines. nih.gov It also effectively reduced the viability of liver cancer (HepG2) cells with an IC50 value of 25 µM, an effect attributed to the induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis. nih.gov
Table 2: Antiproliferative Activity of this compound Analogues and Related Compounds
| Compound | Cancer Cell Line | Key Findings | Citations |
|---|---|---|---|
| Apiole | COLO 205 (Colon) | Decreased proliferation; Induced G0/G1 cell cycle arrest and apoptosis. | nih.gov |
| 5,7-dimethoxyflavone (5,7-DMF) | HepG2 (Liver) | Reduced cell viability (IC50 = 25 µM); Induced ROS and apoptosis. | nih.gov |
| MCF-7 (Breast) | Inhibited cell proliferation. | nih.gov | |
| SCC-9 (Oral) | Inhibited cell proliferation. | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest (e.g., G0/G1 Phase)
Research into the anticancer properties of benzodioxole analogues has revealed significant effects on cell proliferation and survival pathways. One such analogue, 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1), isolated from the medicinal mushroom Antrodia camphorata, has been shown to potently inhibit the growth of human colon cancer cells. researchgate.net Studies on the COLO 205 human colorectal carcinoma cell line demonstrated that SY-1 can halt the cell division process and trigger programmed cell death, or apoptosis. researchgate.net
Specifically, treatment with SY-1 led to a G0/G1 phase cell-cycle arrest at concentrations between 50–150 μM. researchgate.net At concentrations exceeding 150 μM, it induced apoptosis. researchgate.net This dual action highlights its potential as a cytotoxic agent against cancer cells. The G0/G1 arrest prevents the cells from entering the synthesis (S) phase, effectively stopping replication. An analogue of SY-1, apiole, also demonstrated the ability to inhibit the growth of human colon cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov This suggests that the core benzodioxole structure is crucial for this biological activity.
The induction of apoptosis is a key mechanism for eliminating cancerous cells. In breast and colorectal cancer cell lines, the generation of reactive oxygen species (ROS) has been linked to G0/G1 phase cell cycle arrest and the subsequent activation of the intrinsic apoptosis pathway. wikipedia.org
Table 1: Effects of SY-1 on COLO 205 Human Colon Cancer Cells
| Concentration | Primary Effect |
|---|---|
| 50–150 μM | G0/G1 Cell-Cycle Arrest researchgate.net |
Impact on Specific Kinase Activities (e.g., c-Src, Abl, EZH1, EZH2)
The biological activity of benzodioxole derivatives extends to the inhibition of specific protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A novel quinazoline (B50416) derivative featuring a benzodioxole moiety, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (also known as AZD0530 or Saracatinib), has been identified as a potent, dual-specific inhibitor of c-Src and Abl kinases. openmedicinalchemistryjournal.com
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in cancer progression. openmedicinalchemistryjournal.com AZD0530 inhibits the c-Src and Abl enzymes at low nanomolar concentrations and demonstrates high selectivity over other protein kinases. openmedicinalchemistryjournal.com This targeted inhibition disrupts the signaling pathways that contribute to tumor growth and survival. openmedicinalchemistryjournal.com
Furthermore, the inhibition of histone methyltransferases like EZH1 and EZH2 has emerged as a promising therapeutic strategy in oncology. acs.org EZH1 and EZH2 are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2) and are associated with numerous human cancers when hyperactive. acs.org While direct inhibition by this compound has not been detailed, the development of dual EZH1/EZH2 inhibitors like UNC1999 highlights the therapeutic potential of targeting these enzymes. acs.org Structure-activity relationship studies on such inhibitors are crucial for designing new, selective molecules, and the benzodioxole scaffold represents a potential backbone for such future drug development. acs.org
Table 2: Kinase Inhibition by Benzodioxole Analogue AZD0530
| Compound | Target Kinases | Significance |
|---|
Activation of Tumor Suppressor Pathways (e.g., p53-mediated p27/Kip1)
A critical mechanism underlying the anticancer effects of benzodioxole analogues is the activation of the p53 tumor suppressor pathway. The p53 protein is a key transcription factor that responds to cellular stress by inducing cell cycle arrest or apoptosis, thereby preventing malignant transformation. nih.govmdpi.com
The antiproliferative effects of 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) in COLO 205 colon cancer cells are directly linked to this pathway. researchgate.net Treatment with SY-1 resulted in a dose-dependent increase in the protein levels of p53 and its downstream targets, p21/Cip1 and p27/Kip1. researchgate.net These proteins are cyclin-dependent kinase inhibitors that enforce the G0/G1 cell cycle checkpoint. researchgate.net Concurrently, SY-1 treatment caused a decrease in the levels of cyclins D1, D3, and A, which are necessary for cell cycle progression. researchgate.net
Similarly, the analogue apiole was shown to decrease the growth of COLO 205 tumor xenografts in mice through the up-regulation of these same cell cycle regulators: p53, p21/Cip1, and p27/Kip1. nih.gov The activation of the p53 pathway by these compounds appears to be specific to tumor cells, as SY-1 treatment did not cause significant changes in these regulatory proteins in normal human colonic epithelial cells. researchgate.net This selective action underscores the therapeutic potential of targeting the p53 pathway in cancers where it remains functional. nih.gov
Table 3: Impact of Benzodioxole Analogues on Tumor Suppressor Pathway Proteins in COLO 205 Cells
| Compound | Effect on Protein Levels |
|---|---|
| SY-1 | Increased: p53, p21/Cip1, p27/Kip1. researchgate.netDecreased: Cyclin D1, Cyclin D3, Cyclin A. researchgate.net |
| Apiole | Increased: p53, p21/Cip1, p27/Kip1. nih.govDecreased: Cyclin D1, Cyclin D3. nih.gov |
Antiviral Activities and Proposed Mechanistic Interventions
While many compounds containing the methylenedioxyphenyl group are known to be bioactive, the specific antiviral properties of this compound are not extensively documented. wikipedia.org However, research into related structures provides insight into the potential antiviral applications of the broader benzodioxole and benzotriazole (B28993) families.
Studies have shown that various benzotriazole derivatives exhibit antiviral activity against a panel of RNA and DNA viruses. nih.gov A number of these compounds were particularly effective against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Yellow Fever Virus (YFV). nih.gov One derivative, in particular, displayed potent and selective activity against CVB-5, a human enterovirus. nih.gov Further investigation into other benzotriazole-based derivatives revealed that their mechanism of action against CVB-5 could be attributed to interference with the early stages of viral infection, such as hijacking the viral attachment process. nih.gov These compounds were shown to protect cells from virus-induced apoptosis but did not exhibit direct virucidal activity. nih.gov
These findings suggest that the benzodioxole scaffold could serve as a valuable template for the development of new antiviral agents, particularly those targeting enteroviruses. openmedicinalchemistryjournal.com
Antioxidant Properties and Oxidative Stress Mitigation
Compounds containing the benzodioxole ring system have demonstrated notable antioxidant properties. Oxidative stress, an imbalance between oxidants and antioxidants, is a contributing factor to various chronic diseases, and phytochemicals with antioxidant activity play a crucial role in mitigating this stress. nih.gov
A close analogue, 1,3-Benzodioxol-5-ol (Sesamol), is recognized for its potent free radical scavenging and antioxidant capabilities, which contribute to its potential as a radioprotective agent. nih.gov It has been studied for its ability to alleviate conditions associated with oxidative stress, such as metabolic syndrome, by modulating various protein expressions and reducing inflammation. nih.gov
Another related compound, the isoflavone (B191592) 7-hydroxy-4',6-dimethoxy-isoflavone, has also been shown to possess antioxidant activity. These compounds can interrupt the propagation of free radicals, thereby preventing oxidative damage. nih.gov The mechanism of action for many antioxidants involves scavenging species that initiate peroxidation or breaking the autoxidative chain reaction. nih.gov The antioxidant potential of these analogues suggests that this compound may also contribute to cellular protection against oxidative damage.
Other Emerging Biological Activities
The 1,3-benzodioxole (B145889) moiety is a key structural feature in a variety of compounds exhibiting antimicrobial and antifungal activities. researchgate.net For instance, newly synthesized quinazolin-4-ones incorporating the 1,3-benzodioxole system have been identified as broad-spectrum antimicrobial agents. researchgate.net Some of these compounds also demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a mechanism regulated by the quorum sensing system. researchgate.net
The isoflavone analogue 7-hydroxy-4',6-dimethoxy-isoflavone has shown both antibacterial and antifungal properties. Its activity is particularly noted against Gram-positive bacteria, especially of the Staphylococcus genus, and against dermatophyte fungi belonging to the Trichophyton genus. This highlights its potential as a natural antimicrobial agent.
The antimicrobial activity of benzodioxole-containing compounds suggests their utility as scaffolds for developing new agents to combat antibiotic resistance. researchgate.net
Table 4: Antimicrobial and Antifungal Activity of a Benzodioxole Analogue
| Compound | Activity Spectrum |
|---|
| 7-hydroxy-4',6-dimethoxy-isoflavone | Antibacterial: Effective against Gram-positive bacteria (Staphylococcus sp.). Antifungal: Effective against filamentous fungi (Trichophyton sp.). |
Inhibition of Parasitic Organisms (e.g., Schistosomicidal Activity)
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem. The current reliance on a single drug, praziquantel, for mass treatment campaigns raises concerns about the potential development of drug resistance, highlighting the urgent need for new schistosomicidal agents. nih.govnih.gov Research into naturally derived and synthetic compounds has identified the 1,3-benzodioxole scaffold as a promising starting point for the development of novel anti-schistosomal drugs.
A study investigating a series of newly synthesized 1,3-benzodioxole derivatives demonstrated that all tested compounds exhibited in vitro schistosomicidal activity against Schistosoma mansoni. nih.gov One particularly potent derivative, a thiazolidinone-benzodioxole hybrid, caused 100% mortality of adult worms within 72 hours at a concentration of 100 μM. nih.gov The mechanism of action appeared to involve significant damage to the parasite's tegument, leading to extensive desquamation, edema, and exposure of the underlying muscle layer. nih.gov
Furthermore, phenylpropanoids, a class of compounds to which this compound is related, have also shown schistosomicidal potential. A novel phenylpropanoid, (E)-2,3,4-trimethoxy-5-(1-propenyl)phenol, isolated from Astragalus englerianus, displayed significant activity, causing mortality rates of 66.7% and 83.3% in adult worms within 12 and 24 hours, respectively, at a concentration of 1.16 mM. nih.gov While direct studies on the schistosomicidal activity of this compound are not yet available, the demonstrated efficacy of its structural analogues suggests that this compound and its derivatives warrant further investigation as potential leads for new anti-schistosomal therapies.
Table 1: Schistosomicidal Activity of Selected 1,3-Benzodioxole and Phenylpropanoid Derivatives
| Compound/Derivative | Target Species | Concentration | Observation | Reference |
|---|---|---|---|---|
| Thiazolidinone-benzodioxole derivative | Schistosoma mansoni | 100 μM | 100% worm mortality within 72 hours | nih.gov |
Enzyme Inhibition in Neurodegenerative Contexts (e.g., Acetylcholinesterase, Monoamine Oxidase)
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons and cognitive or motor dysfunction. A key therapeutic strategy for managing these conditions involves the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govnih.gov The 1,3-benzodioxole moiety has been identified as a valuable pharmacophore in the design of inhibitors for these enzymes.
Acetylcholinesterase Inhibition:
Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function in Alzheimer's patients. While direct data on this compound is limited, studies on related structures are insightful. For instance, certain 1,3-benzodioxine-containing chalcones have been shown to inhibit AChE. nih.gov Specifically, two such chalcones, CD10 and CD8, exhibited IC₅₀ values of 5.40 μM and 9.57 μM, respectively, against AChE. nih.gov This indicates that the benzodioxole-like ring system can be incorporated into molecules that effectively target this enzyme.
Monoamine Oxidase Inhibition:
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can be beneficial in treating depression and the symptoms of Parkinson's disease. nih.gov Derivatives of sesamol (1,3-benzodioxol-5-ol), which are close structural analogues of the target compound, have been synthesized and evaluated as MAO inhibitors. nih.gov This series of sesamol derivatives displayed selective inhibition of MAO-B, with IC₅₀ values ranging from 0.164 to 7.29 μM. nih.gov The selectivity for MAO-B is particularly relevant for Parkinson's disease therapy. Furthermore, 1,3-benzodioxine-containing chalcones have also been identified as potent MAO inhibitors, with one derivative (CD8) showing very strong, non-selective inhibition of both MAO-A (IC₅₀ = 0.023 μM) and MAO-B (IC₅₀ = 0.026 μM). nih.gov These findings strongly suggest that the this compound scaffold has the potential to be developed into effective MAO inhibitors.
Table 2: Enzyme Inhibitory Activity of Selected 1,3-Benzodioxole Analogues
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 1,3-Benzodioxine-chalcone (CD10) | Acetylcholinesterase (AChE) | 5.40 μM | nih.gov |
| 1,3-Benzodioxine-chalcone (CD8) | Acetylcholinesterase (AChE) | 9.57 μM | nih.gov |
| Sesamol derivatives (range) | Monoamine Oxidase B (MAO-B) | 0.164 - 7.29 μM | nih.gov |
| 1,3-Benzodioxine-chalcone (CD8) | Monoamine Oxidase A (MAO-A) | 0.023 μM | nih.gov |
Histamine (B1213489) Release Inhibitory Activity
The release of histamine from mast cells is a central event in the initiation of allergic reactions. Therefore, compounds that can inhibit this process, known as mast cell stabilizers, are valuable for the treatment of allergic conditions. While direct studies on the histamine release inhibitory activity of this compound are not available, research on closely related compounds suggests a potential role in modulating allergic responses.
A benzenoid compound, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), isolated from the medicinal mushroom Antrodia cinnamomea, has been shown to attenuate dendritic cell-mediated Th2 allergic responses. nih.gov DMB effectively reduced the maturation of and cytokine production by bone marrow-derived dendritic cells, which are crucial for initiating allergic sensitization. nih.gov In a mouse model of food allergy, DMB treatment attenuated the symptoms and Th2 responses. nih.gov Although this study did not directly measure histamine release, the observed anti-allergic effects strongly imply an upstream modulatory effect on the allergic cascade, which often involves the stabilization of mast cells.
Further evidence for the potential of dimethoxy-substituted compounds to inhibit histamine release comes from a study on N-(3,4-dimethoxycinnamoyl) anthranilic acid. This compound was found to be an inhibitor of IgE-mediated histamine release from rat peritoneal mast cells. nih.gov The mechanism of inhibition was presumed to be interference with the energy-requiring systems and/or calcium influx into the mast cells. nih.gov Given that this compound shares the dimethoxy substitution pattern, it is plausible that it could exert similar inhibitory effects on mast cell degranulation and histamine release. These findings provide a rationale for future studies to directly assess the mast cell stabilizing and histamine release inhibitory properties of this compound and its derivatives.
Computational and Theoretical Investigations of 4,7 Dimethoxy 1,3 Benzodioxol 5 Ol and Its Derivatives
Molecular Docking Studies for Ligand-Protein Interaction and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that govern their binding affinity. For derivatives of 4,7-Dimethoxy-1,3-benzodioxol-5-ol, molecular docking studies are crucial for understanding how these compounds might interact with various protein targets within the body.
For instance, studies on similar benzodioxole-containing structures have utilized molecular docking to explore their potential as anticancer agents. mdpi.com These studies often involve docking the compounds into the active sites of key proteins involved in cancer progression. The binding energy and the pattern of interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to predict the inhibitory potential of the compound.
A hypothetical molecular docking study of this compound against a specific protein target, such as a kinase or a receptor, would involve preparing the 3D structures of both the ligand and the protein. Docking software would then be used to generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The results can reveal key amino acid residues that are critical for binding, providing insights for the rational design of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govfrontiersin.orgnih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and the experimentally determined biological activity of a series of compounds.
For this compound and its derivatives, a QSAR study would begin with a dataset of compounds with known biological activities, for example, their inhibitory concentration (IC50) against a particular enzyme. A wide range of molecular descriptors, including steric, electronic, and topological properties, would be calculated for each compound. nih.gov Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a model that can predict the biological activity of new, untested compounds based on their calculated descriptors. brieflands.com
A successful QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially enhanced biological efficacy, thereby saving time and resources in the drug discovery pipeline.
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters (e.g., HOMO/LUMO, Dipole Moment)
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. superfri.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, are crucial for understanding a molecule's chemical behavior. researchgate.netresearchgate.net
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govmaterialsciencejournal.org For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.
| Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity and solubility |
Machine Learning Approaches for Bioactivity Prediction and Drug Discovery
Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of analyzing large and complex datasets to predict the biological activity of compounds. nih.govnih.govnih.govmdpi.com ML models can be trained on vast libraries of chemical structures and their associated bioactivity data to learn the complex relationships between chemical features and biological outcomes.
For this compound and its derivatives, machine learning algorithms such as support vector machines (SVM), random forests, and deep neural networks can be employed to build predictive models for various biological activities. mdpi.com These models can screen large virtual libraries of compounds to identify promising candidates for further experimental investigation.
The advantage of machine learning lies in its ability to capture non-linear relationships that may be missed by traditional QSAR models. This can lead to more accurate predictions and the identification of novel chemical scaffolds with desired biological activities.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of molecules and the dynamics of ligand-protein binding over time. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations in different environments.
Analytical Methodologies for the Research and Characterization of 4,7 Dimethoxy 1,3 Benzodioxol 5 Ol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for isolating 4,7-Dimethoxy-1,3-benzodioxol-5-ol from synthesis reaction mixtures or natural extracts and for assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like benzodioxole derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used in conjunction with a polar mobile phase. researchgate.netnih.gov This setup allows for the effective separation of aromatic compounds based on their hydrophobicity.
The separation of this compound and related impurities can be achieved using a gradient elution, where the composition of the mobile phase is varied over the course of the analysis. A typical mobile phase consists of a mixture of water (often with a pH-modifying buffer like ammonium (B1175870) acetate (B1210297) or a small percentage of acid like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov By gradually increasing the proportion of the organic solvent, compounds are eluted from the column in order of increasing hydrophobicity.
Purity assessment is performed by detecting the eluted compounds using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, such as 210 nm, 220 nm, or 280 nm. nih.govnih.gov The resulting chromatogram provides a "fingerprint" of the sample, where the area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis and purity determination. researchgate.net The method's robustness can be ensured by systematically evaluating the effect of small variations in parameters like mobile phase composition and pH. nih.gov
Table 1: Typical RP-HPLC Parameters for Analysis of Related Aromatic Compounds
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Wakosil-II C18, Hypersil Gold C18) | nih.govnih.gov |
| Mobile Phase | Gradient mixture of Acetonitrile and/or Methanol with an aqueous buffer (e.g., ammonium acetate, phosphoric acid) | nih.govresearchgate.net |
| Flow Rate | Typically 1.0 - 1.5 mL/min | nih.govnih.gov |
| Detection | UV/PDA at 210, 220, 277, or 280 nm | nih.govnih.govnih.gov |
| Column Temperature | Often maintained at a constant temperature, e.g., 30°C | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound and its related, more volatile isomer dillapiole (B1196416), GC is highly effective. The method typically employs a high-resolution capillary column, such as one with a chiral stationary phase (e.g., Astec® CHIRALDEX™ G-TA) for enantiomeric separations or a standard non-polar or mid-polar column for general purity analysis.
In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried onto the column by an inert carrier gas, most commonly helium. The column is housed in an oven where the temperature is carefully controlled, often using a programmed temperature ramp to facilitate the separation of compounds with a range of boiling points. Compounds are separated based on their volatility and interaction with the stationary phase.
A flame ionization detector (FID) is frequently used for detection, as it offers high sensitivity for organic compounds. A validated headspace extraction-gas chromatography (HS-GC-FID) method has been developed for the determination of the related compound dillapiole, demonstrating high recovery and suitability for quantifying the compound in complex matrices.
Table 2: Example GC-FID Parameters for Analysis of Related Compounds
| Parameter | Description | Reference |
|---|---|---|
| Column | CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm | nih.gov |
| Oven Program | 40°C (1 min), then 2°C/min to 170°C (15 min) | nih.gov |
| Injector Temperature | 250°C | nih.gov |
| Detector | Flame Ionization Detector (FID) at 250°C | nih.gov |
| Carrier Gas | Helium | nih.gov |
Mass Spectrometry Applications for Structural Elucidation and Detection
Mass spectrometry (MS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive structural elucidation and sensitive detection of this compound. MS is almost always coupled with a chromatographic technique (GC or LC) to analyze complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. This capability is invaluable for confirming the identity of this compound and for distinguishing it from isomers or other compounds with the same nominal mass. HRMS is often coupled with ultra-high-performance liquid chromatography (UHPLC) for the chemical fingerprinting of complex samples, such as extracts from Piper aduncum, a plant known to contain related benzodioxoles. The high resolving power of HRMS allows for the separation of ions with very similar m/z values, which is essential for analyzing complex matrices. mdpi.com Furthermore, HRMS combined with techniques like laser desorption ionization (LDI-MS) has been used to determine the structure of 1,3-benzodioxole (B145889) derivatives encapsulated in crystalline sponges. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is a method of choice for analyzing compounds that are not sufficiently volatile or stable for GC analysis. A selective and sensitive LC-MS method can be developed for the simultaneous determination of multiple phenolic compounds in plant residues. researchgate.net For the analysis of this compound, an RP-HPLC system would be coupled to a mass spectrometer via an interface such as an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. nih.gov APCI is particularly suitable for a range of volatiles of different chemical classes. nih.gov The mass spectrometer can be operated in full-scan mode to obtain mass spectra of all eluting compounds or in selected ion monitoring (SIM) mode to target the specific m/z of the compound of interest for enhanced sensitivity and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile components in complex mixtures like essential oils, where compounds related to this compound, such as dillapiole, are often found. In GC-MS, the separated components eluting from the GC column are introduced into the ion source of the mass spectrometer, typically using electron ionization (EI). The standard EI energy of 70 eV is used to fragment the molecules in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for confident identification. This technique has been extensively used to identify dillapiole and other major components in the essential oil of Anethum graveolens (dill).
Table 3: Common GC-MS Operating Parameters
| Parameter | Description | Reference |
|---|---|---|
| Ionization Method | Electron Ionization (EI) | |
| Ionization Voltage | 70 eV | |
| Ion Source Temperature | 220°C | |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to assign the specific arrangement of atoms.
While direct experimental NMR data for this compound is not extensively published, the analysis of structurally similar compounds provides a strong basis for its characterization. The spectral data from related benzodioxole structures are used to predict the chemical shifts for the target compound.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the context of a substituted benzodioxole ring, the aromatic proton, the methylenedioxy protons, and the methoxy (B1213986) protons each produce characteristic signals. For instance, in a related compound, 4,7-dimethoxy-5-(propanonyl) benzo[d] researchgate.netmdpi.comdioxole, the single aromatic proton (H-6) appears as a singlet at approximately 6.92 ppm. researchgate.net The two protons of the methylenedioxy group (H-2) also produce a singlet, typically around 6.17 ppm. researchgate.net The methoxy groups (-OCH₃) at positions 4 and 7 would be expected to appear as distinct singlets. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analog Data
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H-6 | ~6.9 | Singlet |
| H-2 (O-CH₂-O) | ~6.1 | Singlet |
| 4-OCH₃ | ~3.9 | Singlet |
| 7-OCH₃ | ~3.8 | Singlet |
| 5-OH | Variable | Broad Singlet |
Note: Data is predicted based on analogs like 4,7-dimethoxy-5-(propanonyl) benzo[d] researchgate.netmdpi.comdioxole. Actual values may vary.
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. For the benzodioxole skeleton, the carbons of the aromatic ring, the methylenedioxy bridge, and the methoxy substituents can be identified. In the analog 4,7-dimethoxy-5-(propanonyl) benzo[d] researchgate.netmdpi.comdioxole, the carbon atoms of the benzene (B151609) ring resonate between approximately 108.0 and 139.9 ppm. researchgate.net The methylenedioxy carbon (C-2) has a characteristic signal around 102.6 ppm, while the methoxy carbons appear at approximately 56.3 and 60.2 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analog Data
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| C-2 (O-C H₂-O) | ~102 |
| C-3a | ~140 |
| C-4 | ~138 |
| C-5 | ~125 |
| C-6 | ~108 |
| C-7 | ~139 |
| C-7a | ~139 |
| 4-OCH₃ | ~56 |
| 7-OCH₃ | ~60 |
Note: Data is predicted based on analogs like 4,7-dimethoxy-5-(propanonyl) benzo[d] researchgate.netmdpi.comdioxole. Actual values may vary.
Cell-Based Assays for Biological Activity Evaluation (e.g., MTT, SRB, Click-iT-EdU assays)
To investigate the biological effects of a compound, researchers employ various cell-based assays. These tests can determine a compound's impact on cell viability, proliferation, and cytotoxicity. While specific studies on this compound are limited, its analogs have been evaluated using these methods. mdpi.comresearchgate.net
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells, making this a common method to assess cytotoxicity.
SRB Assay: The Sulforhodamine B (SRB) assay is another colorimetric test used to determine cytotoxicity by measuring cellular protein content. mdpi.com SRB, an aminoxanthene dye, binds to basic amino acids in cellular proteins under acidic conditions. mdpi.com The amount of bound dye provides an estimate of total protein mass, which is directly related to the number of cells. mdpi.com
Click-iT-EdU Assay: This assay directly measures DNA synthesis and is a modern alternative to the BrdU assay for assessing cell proliferation. worldresearchersassociations.com It uses EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. researchgate.networldresearchersassociations.com A fluorescent azide (B81097) is then attached to the EdU via a "click" chemistry reaction, allowing for the sensitive detection of proliferating cells by microscopy or flow cytometry. worldresearchersassociations.com
Studies on the related compound apiole (B1665137) (4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole) have utilized such assays to demonstrate its ability to inhibit the growth of human colon cancer cells (COLO 205). researchgate.net
Immunochemical Techniques for Protein Expression Analysis (e.g., Immunoblotting)
Immunochemical techniques are used to detect and quantify specific proteins. Immunoblotting, commonly known as Western blotting, is a widely used method to analyze changes in the expression levels of specific proteins within a cell in response to treatment with a compound.
The process involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. A secondary antibody, conjugated to a reporter enzyme or fluorophore, is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.
Research on analogs of this compound, such as apiole and SY-1 (4,7-dimethoxy-5-methyl-1,3-benzodioxole), has employed immunoblotting to investigate their mechanisms of action. researchgate.net These studies revealed that the compounds could modulate the expression of key proteins involved in cell cycle regulation, such as p53, p21/Cip1, p27/Kip1, and cyclins D1 and D3, in human colon cancer cells. researchgate.net This type of analysis is critical for identifying the molecular pathways through which a compound exerts its biological effects.
Future Research Directions and Perspectives for 4,7 Dimethoxy 1,3 Benzodioxol 5 Ol and Its Analogues
Exploration of Novel Synthetic Pathways and Sustainable Chemical Synthesis Approaches
The future synthesis of 4,7-Dimethoxy-1,3-benzodioxol-5-ol and its analogues will likely focus on efficiency, sustainability, and diversity.
Novel Synthetic Routes: Traditional methods for constructing the 1,3-benzodioxole (B145889) ring often involve the reaction of a catechol with a dihalomethane or methylene (B1212753) ditosylate. chemicalbook.com Future research could explore innovative one-pot syntheses or domino reactions to improve efficiency. For instance, developing a synthetic strategy starting from readily available polymethoxybenzenes, such as those derived from natural products like apiol, could provide a streamlined route. mdpi.comresearchgate.net The synthesis of related benzodioxole derivatives has been achieved through multi-step reactions involving intermediates like methyl 3,4-(methylenedioxy) phenylacetate. nih.gov A key challenge will be the selective introduction of the hydroxyl group at the C-5 position, potentially via a Baeyer-Villiger oxidation of a corresponding aldehyde intermediate. mdpi.com
Sustainable and Green Chemistry Approaches: Emphasis on green chemistry will be paramount. This includes the use of environmentally benign solvents, catalysts, and reagents. Microwave-assisted synthesis has already proven effective for preparing a diverse library of 1,3-benzodioxoles, significantly reducing reaction times and improving yields. researchgate.net Another promising green approach is the use of glycerol (B35011) carbonate as a reactive alkylating agent for phenolic compounds, which could be adapted for the synthesis of benzodioxane and potentially benzodioxole derivatives. rsc.org The development of catalytic systems, for example, using palladium catalysts on porous ceramic blocks for hydrogenation, represents a move towards more sustainable processes. mdpi.com
Identification of Additional Biological Targets and Undiscovered Mechanisms of Action
The known biological activities of benzodioxole analogues suggest a wide range of potential targets for this compound.
Potential Biological Targets:
Anti-inflammatory Pathways: Analogues such as dillapiole (B1196416) have demonstrated anti-inflammatory properties, suggesting that this compound could modulate inflammatory pathways. nih.gov Future studies could investigate its effects on key inflammatory mediators like cyclooxygenase (COX) enzymes, for which other benzodioxole derivatives have shown inhibitory activity. nih.gov
Anticancer Mechanisms: Many benzodioxole compounds exhibit anticancer properties. nih.govnajah.edu Research could explore the potential of this compound to inhibit cancer cell proliferation, induce apoptosis, or interfere with signaling pathways crucial for tumor growth, such as the Trx system, which has been targeted by other benzodioxole-arsenical conjugates. nih.gov
Neurological and Psychiatric Disorders: The structural similarity of the benzodioxole core to compounds with psychoactive properties suggests potential applications in neuroscience. Enveric Biosciences is developing non-hallucinogenic benzodioxole analogues as neuroplastogens for treating psychiatric disorders like PTSD. biospace.com This opens an avenue to investigate if this compound or its derivatives could modulate neurotransmitter systems without inducing hallucinogenic effects.
Enzyme Inhibition: The 1,3-benzodioxole moiety is known to interact with cytochrome P-450 enzymes. chemicalbook.com This could be harnessed for therapeutic benefit or explored for its potential as an insecticide synergist.
Uncovering Mechanisms: Advanced "omics" technologies (genomics, proteomics, metabolomics) will be instrumental in elucidating the mechanisms of action. Transcriptome analysis has been used to understand how a benzodioxole derivative, K-10, promotes root growth by mimicking auxin. nih.govfrontiersin.org Similar approaches could reveal the cellular pathways modulated by this compound.
Advanced Structure-Activity Relationship (SAR) Studies for Lead Optimization
Systematic modification of the this compound structure will be crucial for optimizing its biological activity and developing lead compounds.
Key Structural Modifications for SAR Studies:
Substitution on the Aromatic Ring: The position and nature of substituents on the benzene (B151609) ring are critical. Studies on dillapiole analogues have shown that the methoxy (B1213986) groups are important for anti-inflammatory activity. nih.gov Further investigation into altering the methoxy groups at the 4 and 7 positions or introducing other functional groups could significantly impact activity.
Alterations to the Dioxole Ring: While generally considered a stable core, subtle modifications to the methylenedioxy bridge could be explored, although this might be synthetically challenging.
A recent study on SERCA2a activators for cardiovascular applications demonstrated the power of iterative optimization of pharmacophoric regions in benzofuran (B130515) and benzodioxole analogues, leading to potent compounds. acs.org Similar systematic approaches can be applied to this compound.
Development of Targeted Analogues for Specific Therapeutic Applications
Future research should aim to design and synthesize analogues of this compound with high specificity for particular biological targets to enhance therapeutic efficacy and minimize off-target effects.
Examples of Targeted Analogue Development:
Anticancer Agents: Based on the anticancer potential of benzodioxoles, analogues could be designed to selectively target cancer cells. najah.edu For example, conjugating the benzodioxole scaffold to known cytotoxic agents or targeting moieties could create potent and selective anticancer drugs. nih.gov The development of benzodioxole-based thiosemicarbazone derivatives has yielded compounds with promising antitumor effects. nih.gov
Cardiovascular Drugs: The discovery of benzodioxole analogues as potent activators of the cardiac Ca2+ pump SERCA2a opens up possibilities for developing treatments for heart failure. acs.org
Plant Growth Regulators: The finding that certain N-(benzo[d] mdpi.comacs.orgdioxol-5-yl) acetamides act as potent auxin receptor agonists suggests that derivatives of this compound could be developed for agricultural applications to promote root growth. nih.govfrontiersin.org
Neurotherapeutics: Following the lead of companies like Enveric, research could focus on creating non-hallucinogenic analogues for treating mental health disorders by fine-tuning their interaction with specific neurotransmitter receptors. biospace.com
Investigation of Synergistic Effects with Established Agents and Combination Therapies
Combining this compound or its analogues with existing drugs could lead to enhanced therapeutic outcomes, reduced dosages, and mitigation of drug resistance. mdpi.com
Potential Combination Therapies:
Oncology: Natural compounds are increasingly being studied in combination with conventional chemotherapeutic drugs to achieve synergistic effects. acs.org Future studies could explore the combination of this compound analogues with drugs like doxorubicin (B1662922) or paclitaxel, a strategy that has shown promise with other natural products.
Infectious Diseases: The 1,3-benzodioxole structure is known to synergize the action of insecticides. chemicalbook.com This principle could be extended to antimicrobial therapies, where the compound could enhance the efficacy of existing antibiotics against resistant strains.
Inflammatory Disorders: In treating inflammatory conditions, combining a benzodioxole derivative with a standard anti-inflammatory drug could allow for lower doses of the conventional drug, thereby reducing its side effects.
Q & A
Q. What are the common synthetic routes for 4,7-Dimethoxy-1,3-benzodioxol-5-ol?
- Methodological Answer : The synthesis typically involves condensation reactions of 1,3-benzodioxole precursors with methoxy-containing substrates. A validated approach includes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce methoxy groups at positions 4 and 7 . Alternatively, alkene functionalization under controlled conditions (e.g., using CrO₃ or KMnO₄ for oxidation) can yield hydroxyl intermediates, followed by methylation with dimethyl sulfate . Key steps require inert atmospheres and anhydrous solvents (e.g., DMF or THF) to prevent side reactions.
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The aromatic protons at positions 5 (hydroxyl) and 2/6 (benzodioxole) will show distinct splitting patterns due to electron-withdrawing methoxy groups .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (C₉H₁₀O₅; theoretical 198.05 g/mol). Fragmentation patterns should align with methoxy and benzodioxole cleavage .
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), C–O (1250 cm⁻¹ for benzodioxole), and methoxy C–O (∼1100 cm⁻¹) stretches .
Q. What solubility properties are critical for experimental design with this compound?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and methoxy substituents. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in biological assays. For chromatographic purification (e.g., HPLC), optimize mobile phases with acetonitrile/water gradients (70:30 to 90:10) and 0.1% trifluoroacetic acid to enhance peak resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to enhance coupling efficiency .
- Temperature Control : Perform reactions under reflux (80–100°C) in anhydrous THF to minimize byproducts.
- Workflow Automation : Use microfluidic reactors for precise control of reaction kinetics, reducing decomposition risks .
- Yield Tracking : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify using HPLC-DAD .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodological Answer :
- 2D NMR Techniques : Perform COSY and HSQC to assign proton-carbon correlations. NOESY can clarify spatial proximity of methoxy groups .
- X-ray Crystallography : Compare experimental crystal structures (e.g., C–C bond lengths and dihedral angles) with density functional theory (DFT) calculations . Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers of methoxy groups) .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals in overlapping spectral regions .
Q. What role does this compound play in medicinal chemistry as a lead compound?
- Methodological Answer : Its benzodioxole core enables interactions with enzymes like cytochrome P450 or monoamine oxidases. Advanced studies include:
- Structure-Activity Relationship (SAR) : Modify methoxy groups to assess impact on bioavailability and target binding .
- Biological Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pair with ROS detection kits to evaluate antioxidant/pro-oxidant duality .
- ADMET Profiling : Use Caco-2 cells for permeability studies and hepatic microsomes for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
